Hederacine A

Description

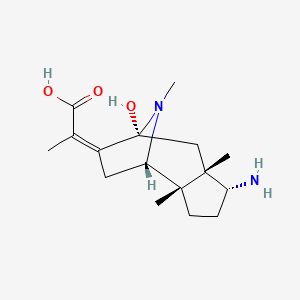

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O3 |

|---|---|

Molecular Weight |

294.39 g/mol |

IUPAC Name |

(2Z)-2-[(1S,2S,5R,6S,8R)-5-amino-8-hydroxy-2,6,11-trimethyl-11-azatricyclo[6.2.1.02,6]undecan-9-ylidene]propanoic acid |

InChI |

InChI=1S/C16H26N2O3/c1-9(13(19)20)10-7-12-14(2)6-5-11(17)15(14,3)8-16(10,21)18(12)4/h11-12,21H,5-8,17H2,1-4H3,(H,19,20)/b10-9-/t11-,12+,14-,15-,16-/m1/s1 |

InChI Key |

VESMUQGSQBZLLK-SQWIVPEQSA-N |

Isomeric SMILES |

C/C(=C/1\C[C@H]2[C@]3(CC[C@H]([C@]3(C[C@@]1(N2C)O)C)N)C)/C(=O)O |

Canonical SMILES |

CC(=C1CC2C3(CCC(C3(CC1(N2C)O)C)N)C)C(=O)O |

Synonyms |

hederacine A |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Hederacine a

Methodologies for Extraction from Biological Matrices

The primary source for the isolation of Hederacine A has been the aerial parts of Glechoma hederaceae (ground ivy). sci-hub.seresearchgate.net The extraction process is designed to efficiently remove the compound from the plant matrix.

Initial extraction of this compound from the dried and ground aerial parts of Glechoma hederaceae involves successive solvent extraction. sci-hub.se The plant material is typically subjected to extraction with solvents of increasing polarity. A common sequence includes n-hexane, followed by dichloromethane (B109758) (DCM), and finally methanol (B129727) (MeOH). sci-hub.se The methanolic extract is the fraction that contains this compound. sci-hub.se

Following solvent extraction, the crude methanol extract undergoes further purification using various chromatographic techniques to isolate this compound.

Sep-Pak Fractionation: The methanol extract is first subjected to Sep-Pak fractionation. sci-hub.se This technique uses a solid phase, such as a C18 cartridge, and a step gradient of a methanol-water mixture to separate the extract into several fractions with varying polarities. sci-hub.se this compound is typically found in the 40% methanolic Sep-Pak fraction. sci-hub.se

Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is then purified using preparative HPLC. sci-hub.seresearchgate.net A C18 column is commonly employed with a linear gradient of methanol in water as the mobile phase. sci-hub.se This allows for the separation of individual compounds, yielding pure this compound. sci-hub.se

Solvent-Based Extraction Techniques (e.g., Methanol, Dichloromethane)

Spectroscopic and Spectrometric Analysis for Structure Determination

Once isolated, the structure of this compound is determined using a combination of spectroscopic and spectrometric methods. sci-hub.seresearchgate.net These techniques provide detailed information about the molecule's connectivity and functional groups.

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule, indicating the presence of chromophores. For this compound, the UV spectrum is recorded in methanol. sci-hub.se

| Solvent | λmax (nm) | log ε |

| Methanol | 232 | 4.00 |

| Data sourced from Kumarasamy et al., 2003 sci-hub.se |

This absorption suggests the presence of a conjugated system within the this compound molecule. sci-hub.se

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. sci-hub.se

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3356 | O-H or N-H stretching |

| 2924 | C-H stretching (aliphatic) |

| 1715 | C=O stretching (carbonyl) |

| 1515 | C=C stretching (aromatic or vinyl) |

| 1455 | C-H bending |

| 1161, 1071 | C-O or C-N stretching |

| Data sourced from Kumarasamy et al., 2003 sci-hub.se |

The presence of hydroxyl/amino, aliphatic, carbonyl, and other functional groups is inferred from these absorptions. sci-hub.se

Mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound. sci-hub.se

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the HRMS data for the [M+NH₄]⁺ ion was obtained. sci-hub.se

| Ion | Calculated Mass | Found Mass | Molecular Formula |

| [M+NH₄]⁺ | 312.22869 | 312.22860 | C₁₆H₃₀N₃O₃ |

| Data sourced from Kumarasamy et al., 2003 sci-hub.se |

Chemical Ionization Mass Spectrometry (CIMS): CIMS is a soft ionization technique that typically shows a prominent molecular ion or adduct, aiding in molecular weight confirmation. The CIMS spectrum of this compound shows the [M+NH₄]⁺ ion as the base peak (100% relative intensity). sci-hub.se

Fast Atom Bombardment Mass Spectrometry (FABMS): FABMS is another soft ionization technique used to confirm the molecular weight. The FABMS spectrum of this compound shows ions corresponding to [M+H]⁺ and [M+Na]⁺. sci-hub.se

| Ion | m/z |

| [M+H]⁺ | 295 |

| [M+Na]⁺ | 317 |

| Data sourced from Kumarasamy et al., 2003 sci-hub.se |

The collective data from these spectroscopic and spectrometric analyses were instrumental in the unequivocal elucidation of the chemical structure of this compound. sci-hub.seresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

The definitive structure of this compound was established through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analyses. sci-hub.se These techniques provided detailed insight into the proton and carbon framework of the molecule, as well as the connectivity between atoms, ultimately leading to its complete structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound revealed the presence of signals corresponding to four methyl groups, four methylene (B1212753) groups, and two methine groups. sci-hub.se A notably deshielded methyl signal at δ 1.85 ppm was indicative of its attachment to an olefinic carbon. Another significantly deshielded methyl signal observed at δ 3.06 ppm was assigned to an N-methyl group. sci-hub.se The detailed proton chemical shifts are presented in the table below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δH) (ppm) |

|---|---|

| 4 | 2.10, 1.70 |

| 5 | 2.95 |

| 7 | 2.20, 1.80 |

| 8 | 2.05, 1.65 |

| 9 | 4.25 |

| 11 | 3.25, 2.85 |

| 13 | 3.06 |

| 14 | 1.15 |

| 15 | 1.05 |

| 16 | 1.85 |

Data sourced from reference sci-hub.se. Note: Some peaks were reported as overlapped and were assigned with the aid of 2D NMR techniques.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound displayed signals for all 16 carbons of the molecule. sci-hub.se The spectrum confirmed the presence of four methyl, four methylene, and two methine groups. Additionally, signals for a carbonyl carbon (δ 171.9), two olefinic quaternary carbons (δ 130.1 and δ 154.5), and three other quaternary carbons (δ 45.1, 54.5, 109.1) were observed. The chemical shift of C-3 at δ 154.5, being more deshielded than C-2 at δ 130.1, supported its position beta to the carbonyl group (C-1). A particularly noteworthy downfield shift for the quaternary carbon C-12 (δ 109.1) confirmed its linkage to both a nitrogen and an oxygen atom. sci-hub.se

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δC) (ppm) |

|---|---|

| 1 | 171.9 |

| 2 | 130.1 |

| 3 | 154.5 |

| 4 | 26.9 |

| 5 | 58.5 |

| 6 | 45.1 |

| 7 | 35.5 |

| 8 | 24.0 |

| 9 | 68.0 |

| 10 | 54.5 |

| 11 | 45.1 |

| 12 | 109.1 |

| 13 | 41.6 |

| 14 | 16.6 |

| 15 | 15.5 |

| 16 | 8.5 |

Data sourced from reference sci-hub.se.

Correlated Spectroscopy (COSY)

The ¹H–¹H Correlated Spectroscopy (COSY) experiment was instrumental in identifying the spin systems within this compound. The analysis of the COSY spectrum revealed correlations that established two distinct spin systems: one involving the protons on C-4 and C-5 (H₂-4–H-5) and a second, more extended system involving H₂-7–H₂-8–H-9. sci-hub.se This information was critical for piecing together fragments of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC)

The Heteronuclear Single Quantum Coherence (HSQC) spectrum provided direct one-bond correlation data between protons and their attached carbons (¹J correlations). This experiment confirmed the assignments for all methyl, methylene, and methine groups by linking the proton signals from the ¹H NMR spectrum to the corresponding carbon signals in the ¹³C NMR spectrum. sci-hub.se

Heteronuclear Multiple Bond Correlation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum was pivotal in the final elucidation of the complete carbon skeleton of this compound by revealing long-range correlations (typically over two and three bonds, ²J and ³J) between protons and carbons. sci-hub.se Key correlations were observed, for instance, from the methyl protons at δH 1.85 (H-16), which showed a ²J correlation to the olefinic carbon C-2 (δC 130.1) and a ³J correlation to the carbonyl carbon C-1 (δC 171.9). These and other HMBC correlations were essential for connecting the previously identified spin systems and positioning the quaternary carbons and heteroatoms, leading to the unequivocal determination of the alkaloid's unique structure. sci-hub.se

Investigations into Hederacine a Biosynthesis

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of Hederacine A is thought to largely follow the established routes for tropane (B1204802) alkaloids, with additional, unique modifications. nih.gov This assumption is based on the core structural similarities between this compound and other tropane alkaloids.

The biosynthesis of tropane alkaloids is a well-studied pathway in several plant families, notably the Solanaceae. nih.govmdpi.com The pathway commences with amino acids, primarily ornithine and arginine, which serve as the foundational precursors. mdpi.comhku.hk

The initial steps involve the conversion of these amino acids to putrescine. nih.govmdpi.com Ornithine is directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (ODC). mdpi.com Alternatively, arginine can be converted to putrescine through a series of enzymatic reactions starting with arginine decarboxylase (ADC). mdpi.com

A key committing step in the pathway is the N-methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT). nih.govacs.orgdrugtargetreview.com This enzyme is considered a pivotal point, channeling the precursor into alkaloid synthesis. acs.orgnih.gov The resulting N-methylputrescine then undergoes oxidative deamination to an aldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.govhku.hk This cation represents a crucial branch point in the biosynthesis of various pyrrolidine (B122466) and tropane alkaloids. hku.hk

The tropane ring itself is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with a three-carbon unit derived from acetate, typically in the form of malonyl-CoA. dntb.gov.ua This leads to the formation of tropinone (B130398), the central intermediate of the tropane alkaloid pathway. researchgate.net

From tropinone, the pathway bifurcates, depending on the stereospecific reduction of the carbonyl group. Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (with a 3α-hydroxyl group), while tropinone reductase II (TR-II) yields pseudotropine (with a 3β-hydroxyl group). researchgate.netfigshare.comchemrxiv.org These two enzymes, both belonging to the short-chain dehydrogenase/reductase (SDR) family, determine the stereochemistry of the subsequent alkaloid products. nih.govchemrxiv.org In the case of many well-known tropane alkaloids like hyoscyamine (B1674123) and scopolamine, tropine is the direct precursor. nih.gov

It is hypothesized that the biosynthesis of this compound proceeds through these fundamental steps to form a tropane-like core, upon which further, unique biosynthetic modifications occur to yield its characteristic extended skeleton. nih.gov

| Precursor/Intermediate | Key Enzyme(s) | Resulting Product |

| Ornithine/Arginine | Ornithine decarboxylase (ODC) / Arginine decarboxylase (ADC) | Putrescine |

| Putrescine | Putrescine N-methyltransferase (PMT) | N-methylputrescine |

| N-methylputrescine | N-methylputrescine oxidase | N-methyl-Δ¹-pyrrolinium cation |

| N-methyl-Δ¹-pyrrolinium cation + Malonyl-CoA | (Presumed synthases) | Tropinone |

| Tropinone | Tropinone reductase I (TR-I) / Tropinone reductase II (TR-II) | Tropine / Pseudotropine |

As of the current scientific literature, there are no specific mechanistic proposals for the formation of the unique 5-6-5 fused azatricyclic system found in this compound. While the total synthesis of this compound and its analogues has been a subject of research, which involves strategies for constructing this ring system chemically, the specific enzymatic reactions and intermediates in its natural biosynthesis remain unelucidated. researchgate.net The formation of such a complex, fused ring system likely involves a series of regio- and stereospecific enzymatic reactions, potentially including intramolecular cyclizations, rearrangements, and oxidative processes, that are yet to be discovered and characterized.

Discussion of Tropane Alkaloid Biosynthetic Routes

Enzymatic Components and Mechanistic Enzymology

There is currently no specific information available in the scientific literature regarding the enzymatic components and mechanistic enzymology directly involved in the biosynthesis of this compound beyond the general enzymes of the tropane alkaloid pathway discussed in section 3.1.1. The unique enzymes responsible for the formation of the extended, fused ring system of this compound have not yet been isolated or characterized.

Genetic and Molecular Biology Approaches in Biosynthesis Elucidation

Investigations into the genetic and molecular biology of Glechoma hederaceae have primarily focused on compounds other than this compound, such as phenolic acids. uni-marburg.de There are no published studies to date that specifically apply genetic and molecular biology techniques to elucidate the biosynthetic pathway of this compound. Consequently, the genes encoding the specific enzymes for its synthesis, as well as the regulatory mechanisms governing its production in Glechoma hederaceae, remain unknown.

Synthetic Methodologies for Hederacine a and Its Core Structure

Strategic Considerations in Total Synthesis

The synthesis of Hederacine A requires careful strategic planning to construct its intricate molecular architecture, particularly the embedded 8-azabicyclo[3.2.1]octane ring system fused to a cyclopentane (B165970) ring. acs.org

Retrosynthetic Analysis of the this compound Skeleton

A key retrosynthetic disconnection of the this compound skeleton involves a transannular reaction. This strategic bond cleavage simplifies the azatricyclic core into a more manageable perhydroazuleno[5,6-b]furanone intermediate. nih.govacs.org This intermediate contains the 5-7 fused ring system, which can be further disconnected using powerful carbon-carbon bond-forming reactions. The synthetic strategy often relies on key reactions such as an allylic cyanate-to-isocyanate rearrangement and an ene-yne ring-closing metathesis to construct the octahydroazulene core. jst.go.jpacs.org

A generalized retrosynthetic approach is depicted below:

graph TD A[this compound] -->|Transannular Cyclization| B(Perhydroazuleno[5,6-b]furanone Intermediate) B -->|Ene-Yne Ring-Closing Metathesis| C(Acyclic Enyne Precursor) C -->|Allylic Cyanate-to-Isocyanate Rearrangement| D(Simpler Chiral Building Blocks)

This analysis highlights the importance of strategically chosen reactions to simplify the complex target molecule into readily available starting materials.

Challenges Associated with the Azatricyclic Core Construction

The construction of the 5-6-5 fused azatricyclic core of this compound presents several synthetic hurdles. The synthesis of azapolycycles containing a seven-membered carbocyclic ring is noted to be particularly challenging compared to skeletons with only five or six-membered rings. thieme-connect.comresearchgate.net

One of the primary challenges lies in controlling the stereochemistry at multiple chiral centers within the compact framework. The fusion of the rings and the presence of the nitrogen bridge demand high levels of stereocontrol throughout the synthetic sequence.

Furthermore, the formation of the seven-membered ring and its subsequent transannular cyclization to form the 8-azabicyclo[3.2.1]octane system can be unpredictable. For instance, an attempted synthesis by Aoyagi and colleagues unexpectedly yielded a complex polycycle containing a 7-azabicyclo[4.2.1]nonane system instead of the desired this compound core. thieme-connect.com This outcome underscores the thermodynamic and kinetic factors that can influence the cyclization pathways.

Total Synthesis Approaches (Racemic and Enantioselective)

Both racemic and enantioselective syntheses of this compound and its analogues have been explored, showcasing a variety of synthetic strategies. researchgate.netbeilstein-journals.org The development of enantioselective methods is crucial as often only one enantiomer of a chiral molecule possesses the desired biological activity. libretexts.org

Key Synthetic Transformations and Reaction Sequences

The total synthesis of this compound and its core structure has relied on a toolkit of powerful chemical reactions. Progress toward a racemic total synthesis has been reported, outlining a strategy that involves an allylic cyanate-to-isocyanate rearrangement, an ene-yne ring-closing metathesis, and a final transannular reaction. nih.govacs.org

The allylic cyanate-to-isocyanate rearrangement is a key oup.comoup.com-sigmatropic rearrangement used to introduce a nitrogen-substituted quaternary stereocenter. oup.comtandfonline.comnih.gov This concerted process is highly stereospecific, allowing for the transfer of chirality from an allylic alcohol precursor to the newly formed carbon-nitrogen bond. tandfonline.comthieme-connect.comorgsyn.org This reaction is instrumental in setting a crucial stereocenter in the synthetic route towards this compound. jst.go.jpnih.gov The general transformation is shown below:

graph LR A(Allyl Carbamate) -- Dehydration --> B(Allyl Cyanate) B -- oup.comoup.com-Sigmatropic Rearrangement --> C(Allyl Isocyanate)

This rearrangement has proven to be a valuable tool in the synthesis of various natural products containing nitrogen-substituted quaternary carbons. tandfonline.comnih.gov

Ene-yne ring-closing metathesis (RCM) is a powerful method for the construction of cyclic systems, particularly the seven-membered carbocycle present in the this compound core. nih.govacs.orgthieme-connect.com This reaction, often catalyzed by ruthenium carbene complexes, facilitates the formation of a 1,3-diene from an acyclic precursor containing both an alkene and an alkyne. beilstein-journals.orgnih.gov

In the context of this compound synthesis, an appropriately substituted enyne precursor undergoes RCM to form the octahydroazulene intermediate. acs.org The efficiency and functional group tolerance of modern metathesis catalysts make this a highly effective strategy for constructing the challenging 5-7 fused ring system. beilstein-journals.org An attempted synthesis of this compound utilized metathesis of an enyne to construct the seven-membered ring in excellent yield. thieme-connect.com

| Reaction | Catalyst | Purpose in this compound Synthesis | Reference |

| Allylic Cyanate-to-Isocyanate Rearrangement | Typically thermal or acid/base catalyzed | Introduction of nitrogen-substituted quaternary stereocenter with high stereospecificity. | jst.go.jpnih.gov |

| Ene-yne Ring Closing Metathesis | Ruthenium Carbene Complexes (e.g., Grubbs' catalysts) | Construction of the seven-membered carbocycle within the perhydroazulene core. | nih.govacs.orgthieme-connect.com |

Transannular Reactions

A pivotal strategy in the synthesis of the this compound framework is the use of transannular reactions. This type of reaction involves the formation of a bond between two non-adjacent atoms within a medium-sized ring, effectively creating a bicyclic system. In the pursuit of this compound and its B-isomer, a notable approach involved a transannular reaction between a C-5 amino group and the C-12 position of a perhydroazuleno[5,6-b]furanone intermediate. acs.org This key step facilitates the construction of the vital azabicyclo[3.2.1]octane core.

Similarly, the racemic synthesis of 9-epi-hederacine A and 9-epi-hederacine B has been accomplished utilizing a transannular hemiaminal formation. This specific transformation is instrumental in creating the azabicyclo[3.2.1]octane core fused to a cyclopentane ring, a defining structural feature of these molecules. figshare.com

Heck Cyclization

The palladium-catalyzed Heck cyclization has proven to be a valuable tool in assembling the 5-7-5 fused ring system of hederacine alkaloids. figshare.com This reaction creates a carbon-carbon bond between an aryl or vinyl halide and an alkene. In a strategy aimed at producing C(9) hydroxy analogues of this compound and B, a Heck cyclization was employed following an electrocyclic ring expansion. figshare.com This sequence of reactions efficiently constructs the carbocyclic core of the target molecules.

Furan (B31954) Oxidative N-cyclization

The furan oxidative N-cyclization serves as a powerful method for the late-stage construction of the nitrogen-containing bridged system in this compound analogues. This reaction typically involves the oxidation of a furan ring, which then undergoes a nucleophilic attack by a nitrogen atom to form the bicyclic amine. In the synthesis of C(9) hydroxy analogues of this compound and B, a furan oxidative N-cyclization was the final key step to generate the azabicyclo[3.2.1]octane core. figshare.com

Construction of Advanced Tricyclic Intermediates

The total synthesis of this compound necessitates the efficient construction of advanced tricyclic intermediates that already contain a significant portion of the final molecular framework. One notable approach towards such an intermediate for this compound and B involves a sequence of an allylic cyanate-to-isocyanate rearrangement, followed by an eneyne ring-closing metathesis. acs.orgresearchgate.net The culmination of this sequence is a crucial transannular reaction that forges the characteristic bridged nitrogen system. acs.org This strategic construction of a complex tricyclic precursor streamlines the path to the final natural product. In one instance, this pathway led to the formation of an azabicyclo[3.2.1]octane intermediate, a key milestone in the synthetic route. researchgate.net A particular two-step sequence in this approach, involving the trapping of an isocyanate intermediate with 2,2,2-trichloroethanol, was reported to proceed with a high yield of 81%. researchgate.net

Synthesis of Stereoisomers and Analogues (e.g., 9-epi-hederacine A)

The synthesis of stereoisomers and analogues of this compound is crucial for structure-activity relationship studies. A racemic synthesis of 9-epi-hederacine A has been successfully achieved. figshare.com A key transformation in this synthesis is a transannular hemiaminal formation, which effectively constructs the azabicyclo[3.2.1]octane core with the desired stereochemistry at the C9 position. figshare.com

Furthermore, an enantioselective synthesis of C(9) hydroxy analogues of this compound and B has been reported. figshare.com This synthesis employs a strategic sequence of an electrocyclic ring expansion, a Heck cyclization, and a furan oxidative N-cyclization to assemble the 5-7-5 fused ring system and the embedded azabicyclo[3.2.1]octane core. figshare.com

Comparison of Synthetic Strategies and Yields

One prominent strategy focuses on the construction of a perhydroazuleno[5,6-b]furanone intermediate, which then undergoes a key transannular reaction to form the azabicyclo[3.2.1]octane system. This approach, while effective in establishing the core, relies on the successful execution of the complex transannular cyclization.

Another successful strategy for analogues involves a sequence of electrocyclic ring expansion and Heck cyclization to build the 5-7-5 carbocyclic framework, followed by a furan oxidative N-cyclization to install the nitrogen bridge. This modular approach allows for the construction of the carbon skeleton before the introduction of the nitrogen-containing heterocycle.

While comprehensive end-to-end yield data is scarce in the reviewed literature, some individual step yields have been reported. For instance, in the construction of an advanced tricyclic intermediate, a two-step sequence involving an isocyanate trapping was achieved in an 81% yield. researchgate.net The synthesis of C(9) hydroxy analogues of this compound and B was accomplished in 19 and 20 steps, respectively, highlighting the lengthy and complex nature of these synthetic endeavors. figshare.com

Below is a table summarizing the key features of the discussed synthetic strategies.

| Synthetic Target | Key Methodologies | Reported Yields / Step Count |

| Tricyclic Intermediate for this compound/B | Allylic cyanate-to-isocyanate rearrangement, Enyne ring-closing metathesis, Transannular reaction | 81% for a two-step sequence researchgate.net |

| 9-epi-hederacine A/B (racemic) | Transannular hemiaminal formation | Not specified in abstracts |

| C(9) Hydroxy Analogues of this compound/B (enantioselective) | Electrocyclic ring expansion, Heck cyclization, Furan oxidative N-cyclization | 19 and 20 steps, respectively figshare.com |

Structure Activity Relationship Sar Studies of Hederacine a and Its Analogues

Identification of Pharmacophoric Features within the Hederacine A Scaffold

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. researchgate.netfrontiersin.org While dedicated pharmacophore modeling studies for this compound are not extensively published, its key structural components provide a putative basis for its biological activity.

The core of this compound is a distinctive 5-6-5 fused azatricyclic ring system, a unique and unprecedented extended tropane (B1204802) skeleton. sci-hub.sejst.go.jp This rigid scaffold dictates the three-dimensional orientation of its functional groups, which is a critical factor for receptor binding. The inherent biological activities of this compound make this azatricyclic system an attractive target for synthetic exploration. jst.go.jp

Key potential pharmacophoric features of the this compound molecule include:

The Azatricyclic Core: This rigid 5-6-5 fused ring system acts as the fundamental scaffold, positioning the other functional groups in a specific spatial arrangement.

Hydrogen Bond Donors/Acceptors: The presence of hydroxyl (-OH) groups and the ester carbonyl (C=O) group allows for the formation of hydrogen bonds with biological targets, which are critical for molecular recognition and binding affinity. ashp.orgmdpi.com

Hydrophobic Regions: The carbon framework of the fused ring system provides hydrophobic surfaces that can engage in van der Waals or hydrophobic interactions with nonpolar pockets within a receptor.

The Tertiary Amine: The nitrogen atom within the ring system is a basic center that can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in a target protein.

Impact of Structural Modifications on Biological Activity (e.g., changes in the 5-6-5 fused azatricyclic ring system)

Altering the core scaffold of a natural product is a common strategy in medicinal chemistry to probe its SAR and develop new therapeutic agents. mdpi.com The unique 5-6-5 fused azatricyclic ring system of this compound is a primary subject for such modifications. jst.go.jp

Synthetic efforts have led to the creation of novel chimeras that blend the structural features of tropanes and this compound, resulting in different core ring systems. For instance, two distinct azaperhydroazulene chimeras have been synthesized, one incorporating an 8-azabicyclo[3.2.1]octane ring and the other a 7-azabicyclo[4.1.1]octane ring. nih.gov The synthesis of these analogues, achieved through strategies like epoxide ring opening, demonstrates the feasibility of modifying the central scaffold. nih.gov The biological evaluation of these and other scaffold-modified analogues is essential to determine how changes to the tricyclic core impact activity, potentially leading to compounds with different selectivity or potency profiles.

| Compound Type | Core Ring System | Significance | Reference |

|---|---|---|---|

| This compound (Natural Product) | 5-6-5 Fused Azatricyclic System | Represents the parent scaffold with observed biological toxicity. | jst.go.jp |

| Tropane-Hederacine Chimera A | 8-Azabicyclo[3.2.1]octane | A synthetic analogue designed to probe the importance of the original 5-6-5 ring system for biological activity. | nih.gov |

| Tropane-Hederacine Chimera B | 7-Azabicyclo[4.1.1]octane | A second synthetic analogue with an alternative bicyclic system, further exploring the structural requirements for activity. | nih.gov |

Role of Specific Functional Groups in Molecular Interactions

Functional groups are the reactive centers of a molecule and are responsible for its characteristic chemical reactions and binding interactions. solubilityofthings.com The specific functional groups on the this compound scaffold, such as hydroxyls and esters, play a crucial role in its biological activity. ashp.orgebsco.com

A direct comparison between this compound and its naturally occurring analogue, Hederacine B, provides significant insight into the SAR of this compound class. These two alkaloids were isolated from the same plant, Glechoma hederaceae. sci-hub.se The primary structural difference between them lies in the ester side chain. This compound possesses a tigloyloxy group, while Hederacine B has an angeloyloxy group, which are geometric isomers.

This seemingly minor change in the geometry of the ester functional group has a profound impact on biological activity. In a brine shrimp lethality assay, a bioassay used to screen for cytotoxicity, this compound was found to be significantly more toxic than Hederacine B. sci-hub.se this compound exhibited an LC50 value of 3.2 µg/mL, which is comparable to that of the potent cytotoxic agent podophyllotoxin (B1678966) (LC50 = 2.7 µg/mL). In contrast, Hederacine B was substantially less active, with an LC50 of 14.0 µg/mL. sci-hub.se This finding strongly indicates that the specific stereochemistry of the ester functional group is a critical determinant of cytotoxic potency, likely by influencing how the molecule fits into its biological target.

| Compound | Key Functional Group | Biological Activity (Brine Shrimp Lethality LC50) | Reference |

|---|---|---|---|

| This compound | Tigloyloxy group | 3.2 µg/mL | sci-hub.se |

| Hederacine B | Angeloyloxy group | 14.0 µg/mL | sci-hub.se |

| Podophyllotoxin (Positive Control) | Not Applicable | 2.7 µg/mL | sci-hub.se |

Computational Approaches to SAR Elucidation (e.g., Molecular Modeling, Quantum Mechanical Calculations)

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict structure-activity relationships. oncodesign-services.comcollaborativedrug.com Techniques such as molecular modeling and quantum mechanical calculations allow researchers to understand molecular properties and interactions at an atomic level. oncodesign-services.comcuny.edu

Molecular Modeling: Molecular modeling techniques, including molecular mechanics, are used to generate and visualize the three-dimensional structures of molecules and to simulate their interactions with biological targets. oncodesign-services.com For this compound and B, molecular mechanics models have been used to illustrate their complex, three-dimensional structures. sci-hub.se Such models are foundational for understanding how these alkaloids occupy space and present their functional groups for interaction with a receptor.

Quantum Mechanical Calculations: Quantum mechanics (QM) provides a more fundamental description of electronic structure and reactivity. nih.govresearchgate.net These methods can be used to calculate molecular properties, assess the stability of different conformations, and model reaction mechanisms. cuny.edu In the context of this compound, Density Functional Theory (DFT), a prominent QM method, has been employed in synthetic studies. Specifically, DFT calculations were conducted to explain the regioselectivity observed during the cyclization reactions used to create novel aza-bridged chimeras of this compound. nih.gov By providing insight into the electronic factors that govern chemical reactions, these computational studies can guide the synthesis of designed analogues for SAR exploration. nih.gov The combination of these computational approaches with experimental synthesis and biological testing provides a robust platform for the systematic exploration of this compound's SAR.

Mechanistic Aspects of Hederacine A S Biological Activities

Cellular and Subcellular Interactions

The biological activities of Hederacine A are rooted in its interactions with cellular structures and pathways. These interactions have been primarily investigated through its effects on cancer cell lines and its general toxicity profile.

This compound has demonstrated notable antiproliferative and cytotoxic properties in preclinical research, suggesting its potential as a lead compound for further investigation in oncology.

Research has established the cytotoxic potential of this compound against human colorectal cancer cells. The cytotoxic activity of this tropane (B1204802) alkaloid was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the CaCo-2 colon cancer cell line. researchgate.netresearchgate.net This assay measures the metabolic activity of cells, which is indicative of cell viability. The results demonstrated that this compound inhibits the growth of these cancer cells, with a determined IC50 value of 86.6 μM. researchgate.netresearchgate.net The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population.

While the cytotoxic effect is confirmed, the precise molecular pathways through which this compound inhibits the growth of CaCo-2 cells have not been fully elucidated in the available scientific literature. General mechanisms for other compounds in CaCo-2 cells often involve the induction of apoptosis (programmed cell death) or cell cycle arrest, but specific studies detailing these processes for this compound are not presently available. frontiersin.orgmdpi.comresearchgate.net

Table 1: Cytotoxic Activity of this compound on CaCo-2 Colon Cancer Cell Line

| Compound | Cell Line | Assay | IC50 Value (μM) | Citation |

| This compound | CaCo-2 | MTT | 86.6 | researchgate.net, researchgate.net |

This interactive table summarizes the reported in vitro cytotoxic activity of this compound.

This compound has shown "prominent toxicity" in the brine shrimp lethality assay (BSLA). jst.go.jp This assay is a simple, low-cost, and rapid method used for the preliminary screening of the cytotoxic potential of chemical compounds. researchgate.netjst.go.jpresearchgate.net It utilizes brine shrimp (Artemia salina) nauplii to assess general toxicity. nih.gov

From a mechanistic standpoint, the BSLA does not identify a specific molecular target or pathway. mdpi.com Instead, a positive result (i.e., lethality) in this assay is considered an indicator of broad-spectrum biological activity. researchgate.netmfd.org.mk The toxicity observed is generally believed to result from the disruption of fundamental and essential cellular processes. A strong correlation has often been found between toxicity to brine shrimp and cytotoxicity against human cancer cells, making it a useful preliminary tool. researchgate.netrjsocmed.com Therefore, the pronounced toxicity of this compound in this assay mechanistically suggests that it is a biologically active compound with potent cytotoxic properties that are not limited to a highly specific target but rather affect general cellular health and viability.

There is currently no direct experimental evidence demonstrating that this compound modulates neuroexcitatory pathways. However, a potential link has been hypothesized based on its chemical structure and the strategies employed for its synthesis. jst.go.jp The synthetic methodology developed to construct the core structure of hederacines, a unique 5-6-5 fused azatricyclic system, has been noted for its general applicability in creating related neuroexcitatory amino acids. jst.go.jp This structural relationship suggests that this compound might share certain pharmacophoric features with compounds known to interact with neuroexcitatory pathways. This remains a speculative area, and further research, such as receptor binding or electrophysiological studies, would be required to validate any direct neuroexcitatory or neuromodulatory activity. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro mechanisms)

Inhibition of Cell Growth Pathways (e.g., CaCo-2 colon cancer cell line)

Interaction with Molecular Targets (in vitro investigations)

Understanding the direct molecular targets of a compound is crucial for elucidating its mechanism of action. This involves studying its binding to specific biological macromolecules.

As of the current body of scientific literature, there are no specific studies that have determined the binding affinity of this compound for any particular receptors or enzymes. Research involving techniques such as radioligand binding assays, surface plasmon resonance, or molecular docking studies to identify and quantify the interaction of this compound with specific molecular targets has not been reported. mdpi.comrsc.org Therefore, the precise receptors or enzymes that this compound interacts with to exert its biological effects remain unknown.

Perturbation of Cellular Signaling Cascades

The precise molecular mechanisms through which this compound exerts its biological effects, particularly its cytotoxic activity against cancer cells, are an active area of investigation. While direct studies on this compound are limited, research on the extracts of its source plant, Glechoma hederacea, and the broader class of tropane alkaloids provides significant insights into the potential signaling cascades it may perturb. The anti-inflammatory and anti-cancer properties of Glechoma hederacea extracts suggest that this compound could be a key contributor to these activities through the modulation of critical cellular signaling pathways.

Extracts from Glechoma hederacea have been shown to inhibit several key inflammatory and cancer-related signaling pathways. These include the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses, inflammation, and apoptosis. researchgate.netscienceopen.comnih.gov Inhibition of the p38 MAPK pathway can suppress the production of pro-inflammatory cytokines and regulate cell cycle progression and apoptosis. scienceopen.com

Furthermore, extracts of Glechoma hederacea have demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are crucial transcription factors in the inflammatory response and cancer development. researchgate.net The NF-κB signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its inhibition is a common target for anti-cancer therapies. nih.govrsc.org The plant extract has also been found to interfere with the high mobility group box-1 (HMGB1)/toll-like receptor-4 (TLR4) axis, a pathway implicated in inflammation and the progression of various diseases, including cancer. researchgate.net

As a tropane alkaloid, the cytotoxic mechanism of this compound is likely to involve the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net This is a common mechanism of action for many anticancer compounds. nih.govmdpi.com Alkaloids, in general, have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule function, inhibition of topoisomerase enzymes, and modulation of signaling pathways that control cell growth and survival. ijsrtjournal.comtexilajournal.com While the specific apoptotic pathways triggered by this compound have not been elucidated, it is plausible that it follows a similar mechanism to other tropane alkaloids, leading to the organized dismantling of cancer cells.

Table 1: Potential Cellular Signaling Pathways Perturbed by this compound (Inferred from Glechoma hederacea Extract and Tropane Alkaloid Studies)

| Signaling Pathway/Process | Potential Effect of this compound | Implication in Biological Activity | Supporting Evidence Source |

| p38 MAPK Pathway | Inhibition | Reduction of inflammation and potential induction of apoptosis. | researchgate.netscienceopen.comnih.govtoyaku.ac.jp |

| NF-κB Signaling | Inhibition | Suppression of pro-inflammatory gene expression and cancer cell survival. | researchgate.netnih.govrsc.org |

| AP-1 Activation | Inhibition | Downregulation of genes involved in cell proliferation and inflammation. | researchgate.net |

| HMGB1/TLR4 Axis | Interference | Attenuation of inflammatory responses. | researchgate.net |

| Apoptosis | Induction | Cytotoxic effect on cancer cells. | researchgate.netresearchgate.net |

Mechanistic Basis for Observed Selectivity (if applicable)

The selective cytotoxicity of an anticancer agent, its ability to preferentially kill cancer cells while sparing normal cells, is a critical determinant of its therapeutic potential. While comprehensive studies on the selectivity of this compound are not yet available, preliminary data and research on related compounds suggest a potential for selective action.

This compound has demonstrated cytotoxic activity against the human colon cancer cell line CaCo-2. researchgate.net Research on other tropane alkaloid derivatives has shown a significantly lower cytotoxic effect on normal human fibroblasts compared to various cancer cell lines, indicating a degree of selectivity. researchgate.net For instance, certain tropinone-derived alkaloids were found to be 8 to 70 times less toxic to normal human skin and colon fibroblasts than to the cancer cells tested. researchgate.net This suggests that the tropane alkaloid scaffold, to which this compound belongs, may possess inherent structural features that contribute to selective cytotoxicity.

The mechanistic basis for such selectivity can be multifaceted. Cancer cells often exhibit altered cell surface receptors, dysregulated signaling pathways, and increased metabolic rates compared to normal cells. These differences can be exploited by therapeutic agents. For example, some anticancer compounds achieve selectivity by targeting proteins or pathways that are overexpressed or hyperactivated in tumor cells.

In the context of the signaling pathways potentially inhibited by this compound, such as the p38 MAPK and NF-κB pathways, their dysregulation in cancer cells could provide a basis for selectivity. If cancer cells are more reliant on these pathways for their survival and proliferation than normal cells, their inhibition by this compound would have a more pronounced effect on the cancer cells.

Further research is necessary to definitively establish the selective cytotoxicity of this compound and to elucidate the precise molecular mechanisms responsible. This would involve comparative studies of its effects on a panel of cancer cell lines versus normal, non-cancerous cell lines and an investigation into its differential interactions with cellular components in these cell types.

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | Cell Type | IC50 (µM) | Source |

| This compound | CaCo-2 | Colon Cancer | 86.6 | researchgate.net |

| Hederacine B | CaCo-2 | Colon Cancer | 301.0 | researchgate.net |

Chemical Derivatization and Analogue Development of Hederacine a

Synthetic Strategies for Hederacine A Derivatives

Synthetic work on this compound analogues primarily targets its core structure, hederagenin (B1673034), which serves as a versatile template for chemical modification. mdpi.comresearchgate.net A predominant strategy involves modifications at the C-28 carboxyl group and the hydroxyl groups on the pentacyclic triterpene skeleton.

Key synthetic approaches include:

Esterification and Amidation at C-28: The carboxylic acid at the C-28 position is a common site for modification. Esterification can be achieved by reacting hederagenin with various alcohols in the presence of coupling agents. For instance, derivatives with aryl-1H-1,2,3-triazol-4-yl-methyl esters at C-28 have been synthesized. mdpi.com Similarly, amidation reactions are performed to introduce nitrogen-containing heterocyclic structures. mdpi.com One study successfully synthesized 26 new hederagenin-pyrazine derivatives using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents in dichloromethane (B109758) (CH2Cl2). mdpi.com

Introduction of Heterocyclic Moieties: The incorporation of nitrogen-containing heterocycles like pyrazine (B50134), 1,2,3-triazole, and pyrrolidine (B122466) is a widely used strategy. mdpi.commdpi.comsioc-journal.cn These groups can be appended to the hederagenin backbone, often at the C-28 position, to explore new chemical space and biological interactions. mdpi.comsioc-journal.cn For example, a series of derivatives featuring various heterocycles were synthesized to evaluate their antitumor activities. sioc-journal.cn

Modification of Hydroxyl Groups: The hydroxyl groups on the hederagenin structure can be acetylated. mdpi.com Acetylated derivatives have been shown to exhibit superior anti-cancer activity compared to their non-acetylated (hydroxylated) counterparts. mdpi.com

Total Synthesis of Complex Analogues: Beyond semi-synthesis from the natural product, more complex analogues and chimeras of this compound are pursued through total synthesis. acs.orgnih.gov One such approach led to the creation of novel azaperhydroazulene tropane-hederacine chimeras, which combine structural features of different natural products. nih.govresearchgate.net These intricate, multi-step syntheses allow for the construction of unique scaffolds that are not accessible through simple modification of the natural product. researchgate.net

Design Principles for Enhanced Biological Properties

The design and synthesis of this compound analogues are guided by several key principles aimed at optimizing their therapeutic potential. These efforts are heavily reliant on structure-activity relationship (SAR) studies, which correlate chemical structures with biological outcomes. mdpi.com

The primary objectives for designing these new molecules include:

Enhancement of Cytotoxic Activity: A major goal is to increase the potency of the compounds against various human cancer cell lines. mdpi.comresearcher.life Research has shown that introducing specific functional groups can significantly boost cytotoxicity. For example, the incorporation of pyrazine rings into the structure of triterpenoids like hederagenin can improve their antitumor effects. mdpi.com Derivatives carrying a heterocyclic group at C-28 have demonstrated strong inhibitory activity against cancer cell growth, with IC₅₀ values in the low micromolar range. mdpi.com

Improvement of Physicochemical Properties: Natural products often suffer from poor aqueous solubility, which limits their bioavailability and therapeutic application. mdpi.com A key design principle is therefore to modify the lead compound to enhance its solubility. researchgate.netresearcher.life This can involve adding polar groups or employing strategies like PEGylation. researchgate.net

Overcoming Multidrug Resistance (MDR): Cancer cells can develop resistance to chemotherapy by actively pumping drugs out of the cell, a process often mediated by proteins like P-glycoprotein (P-gp). mdpi.comresearchgate.net Derivatives are specifically designed to reverse this MDR phenotype. researchgate.net Some analogues function by inhibiting the drug efflux activity of P-gp, thereby restoring the efficacy of co-administered chemotherapeutic agents like paclitaxel. mdpi.com

Guided Drug Design: The process of creating new analogues is increasingly informed by computational methods and a deep understanding of SAR. cas.orgfrontiersin.org For instance, the consistent observation that acetylated derivatives of hederagenin show better anti-cancer activity than the hydroxylated versions provides a clear design principle for future synthesis. mdpi.com Similarly, identifying that a pyrrolidinyl substituent leads to high potency against HT29 human cancer cells helps guide the selection of new functional groups. mdpi.com

Characterization of Novel this compound Analogues

Once novel this compound analogues are synthesized, they undergo rigorous characterization to confirm their chemical structure and evaluate their biological properties. This process utilizes a combination of spectroscopic techniques and biological assays.

Structural Elucidation: The precise chemical structure of each new derivative is confirmed using a suite of modern analytical methods. The most crucial techniques are one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR. sioc-journal.cnchemrxiv.org High-Resolution Mass Spectrometry (HRMS) is also essential for determining the exact molecular weight and elemental composition of the synthesized compounds. sioc-journal.cnchemrxiv.org Other spectroscopic methods, such as Infrared (IR) spectroscopy, may be used to identify specific functional groups. tsijournals.com

Biological Evaluation: A critical part of characterization is assessing the biological activity of the new analogues. For anticancer drug development, in vitro cytotoxicity is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comsioc-journal.cn This assay determines the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (the IC₅₀ value). mdpi.com These tests are performed on a panel of human cancer cell lines, such as those from lung (A549), breast (MCF-7), and liver (HepG2), to determine the potency and selectivity of the novel compounds. mdpi.comsioc-journal.cn

The table below summarizes examples of synthesized hederagenin derivatives and their reported biological findings.

| Derivative Type | Modification Detail | Reported Biological Finding | Source |

|---|---|---|---|

| C-28 Amide | Incorporation of a pyrrolidinyl substituent | Showed the greatest potency against HT29 human cancer cells among tested hydroxylated derivatives. mdpi.com | mdpi.com |

| Acetylated Derivative | Acetylation of hydroxyl groups | Consistently exhibited superior anti-cancer activity compared to hydroxylated analogues. mdpi.com | mdpi.com |

| C-28 Ester | Attachment of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl) methyl ester | Demonstrated the strongest anti-proliferative activity (IC₅₀=2.05 μmol/L) on HCT116 cells among a series. sioc-journal.cn | sioc-journal.cn |

| He-Pyrazine Derivative | Introduction of a ligustrazine moiety | Designed to improve antitumor effects and aqueous solubility. mdpi.com | mdpi.com |

| MDR Reversing Derivative | Nitrogen-containing heterocyclic substitution | Effectively reversed the multidrug resistance (MDR) phenotype in KBV cancer cells toward paclitaxel. researchgate.net | researchgate.net |

Future Directions in Hederacine a Research

Advancements in Asymmetric Total Synthesis

The intricate, stereochemically dense architecture of Hederacine A has made its synthesis a compelling target for organic chemists. Early research has successfully laid the groundwork by achieving the racemic total synthesis of this compound and its structural relative, Hederacine B. nih.gov These initial routes often involved complex, multi-step sequences, including key reactions like allylic cyanate-to-isocyanate rearrangement and eneyne ring-closing metathesis to construct the core structure. nih.gov

However, for therapeutic applications, the production of a single enantiomer is crucial, as different stereoisomers can have vastly different biological activities. Future synthetic endeavors will need to focus on the development of efficient asymmetric total syntheses. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. nih.govmdpi.com

Key future objectives in the synthesis of this compound include:

Development of Enantioselective Routes: Moving beyond racemic preparations to design and execute a total synthesis that yields enantiomerically pure this compound. nih.govnih.gov This could be achieved through the application of modern organocatalytic or transition-metal-catalyzed reactions that have proven effective in the asymmetric synthesis of other complex alkaloids. rsc.org

Improving Synthetic Efficiency: Reducing the number of steps required to build the molecular framework. A more convergent and atom-economical approach would make the synthesis more practical and scalable. researchgate.net

Strategic Application of Modern Reactions: Exploring advanced synthetic methodologies such as C-H activation, photoredox catalysis, and electrocyclic reactions to forge the complex 5-7-5 fused ring system more directly. researchgate.netresearchgate.net For instance, a reported strategy for assembling the fused ring system utilized an electrocyclic ring expansion followed by a Heck cyclisation. researchgate.net

| Synthetic Strategy | Key Reactions | Goal |

| Racemic Synthesis | Allylic cyanate-to-isocyanate rearrangement, Enyne ring-closing metathesis, Transannular reaction | Construction of the core tricyclic intermediate of this compound and B. nih.gov |

| Analogue Synthesis | Electrocyclic ring expansion, Heck cyclisation, Furan (B31954) oxidative N-cyclisation | Assembly of the 5-7-5 fused ring system to create C(9) hydroxy analogues. researchgate.net |

| Future Asymmetric Synthesis | Organocatalytic reactions, Chiral secondary amine catalysis, Enantioselective Friedel-Crafts alkylation | To produce enantiomerically pure this compound for detailed biological evaluation. nih.govmdpi.comrsc.org |

Deeper Mechanistic Elucidation of Biological Activities

Initial biological screenings have provided a glimpse into the potential bioactivity of this compound. It has demonstrated significant toxicity in the brine shrimp lethality assay and, notably, the ability to inhibit the growth of colorectal cancer cells in vitro. researchgate.netmdpi.com However, it was found to be inactive against a panel of eleven bacterial species, suggesting a specific, rather than broad, spectrum of activity. researchgate.net The plant from which it is derived, Glechoma hederacea, has been used in traditional medicine, and its extracts show various effects, including anti-inflammatory and antioxidant properties, but the specific contribution of this compound to these effects is unknown. researchgate.netresearchgate.net

The critical next step is to move from preliminary observations to a detailed, mechanistic understanding of how this compound exerts its effects at the molecular level.

Future research should be directed towards:

Target Identification: Identifying the specific protein(s) or cellular pathways that this compound interacts with to induce cytotoxicity in cancer cells. This could involve techniques like affinity chromatography, proteomics, and thermal shift assays.

Pathway Analysis: Elucidating the downstream signaling cascades affected by this compound. For example, determining if it induces apoptosis, cell cycle arrest, or other forms of cell death in cancer cell lines.

Broader Bioactivity Screening: Testing this compound against a wider range of cancer cell lines (e.g., breast, lung, pancreatic) and in other disease models, such as those for inflammatory or viral diseases, to uncover its full therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to determine which parts of the molecule are essential for its biological activity. researchgate.net This will be crucial for guiding the design of more potent and selective compounds.

| Biological Finding | Assay/Model | Implication / Future Direction |

| Cytotoxicity | Brine Shrimp Lethality Assay (LC50 = 3.2 μg/mL) | Indicates general toxicity, necessitating further studies on specific cell types. researchgate.net |

| Anticancer Activity | In vitro Colorectal Cancer Cells | Confirmed growth inhibition. mdpi.com The next step is to identify the molecular target and mechanism of action. |

| Antimicrobial Activity | Panel of 11 bacterial species | Inactive, suggesting a selective mode of action not related to general bacterial toxicity. researchgate.net |

| Plant Extract Activity | Glechoma hederacea extracts | Extracts show antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.net Research is needed to isolate the contribution of this compound to these activities. |

Computational Design and Discovery of Novel Analogues

With the core structure of this compound identified, computational chemistry offers a powerful tool to accelerate the discovery of new, potentially more effective analogues. d-nb.infomdpi.com By using the natural product as a scaffold, researchers can design and evaluate virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. This in silico approach can save considerable time and resources compared to traditional trial-and-error synthesis. cscs.ch

The synthesis of chimeras containing the core structures of this compound and other alkaloids like tropanes has already been explored, with computational tools such as Density Functional Theory (DFT) being used to understand reaction selectivity. researchgate.netnih.govacs.org

Future research in this area will likely focus on:

Molecular Docking and Virtual Screening: Using the three-dimensional structure of this compound's biological target (once identified) to computationally screen libraries of virtual analogues for their binding affinity and selectivity.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity and using this model to design novel molecules that retain these features while having improved drug-like properties (e.g., solubility, metabolic stability).

Quantum Mechanics Calculations: Employing methods like DFT to predict the reactivity and electronic properties of proposed analogues, helping to guide their synthesis. nih.gov This can help explain experimental outcomes, such as the regioselectivity in the synthesis of aza-bridged chimeras. acs.org

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, allowing for the early deselection of compounds likely to fail in later stages of drug development.

Biosynthetic Pathway Engineering for Sustainable Production

This compound is a secondary metabolite produced in small quantities by the plant Glechoma hederacea. mdpi.com Relying on extraction from natural sources is often inefficient and unsustainable for large-scale production, subject to geographical and seasonal variations. A promising alternative lies in the field of synthetic biology and biosynthetic pathway engineering. aist.go.jpdtu.dk

The first step, which represents a major research opportunity, is the complete elucidation of the biosynthetic pathway of this compound in G. hederacea. This involves identifying all the genes and enzymes the plant uses to construct the molecule from basic metabolic precursors.

Once the pathway is understood, future work will involve:

Heterologous Expression: Transferring the identified biosynthetic genes into a well-characterized microbial host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. biorxiv.orgnih.gov These hosts can be grown in large fermenters, offering a scalable and controlled production platform.

Metabolic Engineering and Pathway Optimization: Modifying the host organism's metabolism to increase the supply of precursors and enhance the efficiency of the engineered pathway. This can involve overexpressing rate-limiting enzymes, knocking out competing pathways, and optimizing fermentation conditions to maximize the yield of this compound. aist.go.jpbiorxiv.org

Production of Novel Analogues: By introducing enzymes from other organisms or engineered enzyme variants into the pathway, it may be possible to produce novel "unnatural" this compound analogues that are difficult to access through chemical synthesis alone.

This bio-based approach holds the promise of providing a sustainable, reliable, and cost-effective supply of this compound and its derivatives for further research and development. dtu.dk

Q & A

Q. What are the minimum data requirements for publishing this compound-related findings?

- Answer : Include:

- Structural Data : NMR/HRMS spectra, HPLC chromatograms.

- Bioactivity : IC₅₀ values, dose-response curves, and positive/negative controls.

- Reproducibility : Detailed protocols for synthesis, extraction, and assays .

Tables for Reference

Q. Table 1. Key Techniques for this compound Research

| Objective | Technique | Critical Parameters |

|---|---|---|

| Isolation | Preparative HPLC | Column type (C18 vs. HILIC), gradient |

| Structural Elucidation | 2D-NMR (HSQC, HMBC) | Solvent suppression, acquisition time |

| Target Identification | Thermal Shift Assay (TSA) | Protein concentration, buffer pH |

| In Vivo Tracking | PET/CT with ¹⁸F-labeled analogs | Radiotracer stability, imaging interval |

Q. Table 2. Common Pitfalls in this compound Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Impure samples skewing bioactivity | Multi-step purification with orthogonal methods |

| Overlooking metabolic instability | Stability studies in simulated gastric fluid |

| Inadequate statistical power | Pre-study power analysis (G*Power software) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.